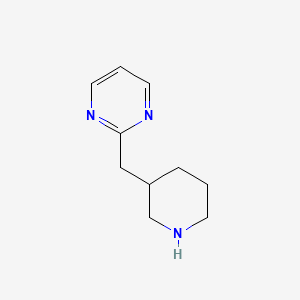

2-(Piperidin-3-ylmethyl)pyrimidine

Overview

Description

“2-(Piperidin-3-ylmethyl)pyrimidine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been a subject of interest in recent years. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles . Another study discussed the synthesis of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been studied using computational tools. These studies have provided insights into the molecular and electronic behavior of these compounds . The molecular properties of these compounds were computed at B3LYP/6-31G (d,p) level in aqueous phase .Chemical Reactions Analysis

Pyrimidine derivatives have been known to undergo various chemical reactions. For instance, the reaction of 2-amino-6-(3-bromophenyl)-4-(2-ethoxyphenyl) with a suitable α,β -unsaturated ketone led to the formation of pyrimidine-2-carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidines have been explored in various studies. For instance, the oxidation of the 2-methylgroup side chain of pyrimidine to a carboxyl group by oxidizing agents such as potassium permanganate was reported .Scientific Research Applications

Quantum Chemical and Corrosion Inhibition Studies

Piperidine derivatives have been investigated for their adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations have been utilized to understand the global reactivity parameters and adsorption behaviors of these derivatives, contributing to the development of more effective corrosion inhibitors (Kaya et al., 2016).

Pharmacokinetics and Metabolism in Drug Development

Research on piperidine and pyrimidine derivatives, including their pharmacokinetics, metabolism, and excretion in various species, has provided valuable insights into the design and development of new pharmaceuticals. For example, a dipeptidyl peptidase IV inhibitor demonstrated rapid absorption and was mainly eliminated through metabolism and renal clearance, highlighting the importance of understanding these processes in drug development (Sharma et al., 2012).

Antiviral and Antitumor Activities

Several piperidine and pyrimidine derivatives have been synthesized and evaluated for their antiviral and antitumor activities. Compounds displaying significant activity against viruses such as herpes simplex and HIV, as well as a broad spectrum of antitumor activity, underscore the therapeutic potential of these chemical scaffolds in treating infectious diseases and cancer (El-Subbagh et al., 2000).

Sigma-1 Receptor Antagonists for Neuropathic Pain

Novel pyrimidine compounds have been developed as potent sigma-1 receptor antagonists, demonstrating pharmacological activity against neuropathic pain. These findings suggest new avenues for the treatment of chronic pain conditions, expanding the therapeutic applications of piperidine and pyrimidine derivatives (Lan et al., 2014).

Antimicrobial Agents

Research into 2-piperidinomethylamino derivatives of pyrimidines has shown promising antimicrobial properties against a range of bacteria and fungi. This work contributes to the search for new antimicrobial agents to combat resistant microbial strains, an increasingly critical area in public health (Imran et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Furthermore, the exploration of the chemistry and medicinal diversity of pyrimidine might pave the way for the discovery of therapeutic medicine for future drug design .

properties

IUPAC Name |

2-(piperidin-3-ylmethyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-3-9(8-11-4-1)7-10-12-5-2-6-13-10/h2,5-6,9,11H,1,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRVDXUSSMRSEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2671172.png)

![2-{3-[(4-Fluorophenoxy)methyl]phenyl}-1,3-benzothiazole](/img/structure/B2671179.png)

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2671189.png)

![2-({1-[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid](/img/structure/B2671190.png)

![[(E)-Benzyloxyimino]-acetic acid](/img/structure/B2671191.png)